molecular formula C15H17N3O2 B2948486 N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411226-90-7

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide

Cat. No. B2948486
CAS RN: 2411226-90-7
M. Wt: 271.32
InChI Key: KBTWGWAYXCCODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide, also known as DZ-2384, is a novel microtubule-targeting agent that has shown promising results in preclinical studies. This compound has the potential to be used as an anticancer drug due to its unique mechanism of action and its ability to overcome resistance to existing chemotherapeutic agents.

Mechanism of Action

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide targets microtubules, which are essential components of the cell cytoskeleton and play a critical role in cell division. N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide binds to the colchicine-binding site on tubulin, a protein that makes up microtubules, and induces a conformational change that destabilizes microtubules. This disruption of microtubules leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has also been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide is its ability to overcome resistance to existing chemotherapeutic agents. This makes it a promising candidate for the treatment of cancer patients who have developed resistance to other treatments. One limitation of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.

Future Directions

There are several potential future directions for the development of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide. One direction is the evaluation of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide in clinical trials as a single agent and in combination with other chemotherapeutic agents. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide. Additionally, the development of more potent and selective analogs of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide involves a multi-step process that starts with the reaction of 3,5-dimethyl-1-pyrazolecarboxaldehyde with 3-bromobenzyl chloride to form the intermediate compound. This intermediate is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of the amine group from 2-aminoacetamide. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and pancreatic cancer. In these studies, N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has shown potent antitumor activity, both as a single agent and in combination with other chemotherapeutic agents. N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide has also been shown to overcome resistance to taxanes, a class of chemotherapeutic agents commonly used in the treatment of cancer.

properties

IUPAC Name

N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-6-11(2)18(17-10)13-5-3-4-12(7-13)8-16-15(19)14-9-20-14/h3-7,14H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTWGWAYXCCODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.